molecular formula C21H31N7O B6001534 2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone CAS No. 1192805-67-6

2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone

Cat. No.: B6001534
CAS No.: 1192805-67-6
M. Wt: 397.5 g/mol
InChI Key: NKKROTPGLKVVCF-UHFFFAOYSA-N
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Description

The compound 2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone is a pyrimidinone derivative featuring dual heterocyclic substituents: a 4-ethylpiperazine group at position 2 and a 4-methylpiperidine-substituted pyrimidine moiety at position 4. This structure integrates two nitrogen-rich rings, which are common in pharmacologically active molecules due to their ability to engage in hydrogen bonding and modulate pharmacokinetic properties .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O/c1-4-26-9-11-28(12-10-26)21-24-18(13-19(29)25-21)17-14-22-20(23-16(17)3)27-7-5-15(2)6-8-27/h13-15H,4-12H2,1-3H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKROTPGLKVVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501121294
Record name 2-(4-Ethyl-1-piperazinyl)-4′-methyl-2′-(4-methyl-1-piperidinyl)[4,5′-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192805-67-6
Record name 2-(4-Ethyl-1-piperazinyl)-4′-methyl-2′-(4-methyl-1-piperidinyl)[4,5′-bipyrimidin]-6(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192805-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethyl-1-piperazinyl)-4′-methyl-2′-(4-methyl-1-piperidinyl)[4,5′-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the piperazino and piperidino groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazino and piperidino rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Structural Analogues in Pyrimidinone/Pyrimidine Derivatives

The compound shares a pyrimidinone core with multiple derivatives reported in patents and synthetic studies. Key structural variations among analogs include:

Compound Core Structure Position 2 Substituent Position 6 Substituent Key Properties/Activities Reference
Target Compound 4(3H)-pyrimidinone 4-ethylpiperazino 4-methyl-2-(4-methylpiperidino)-pyrimidinyl Hypothesized enhanced solubility and target affinity due to dual piperazine/piperidine groups
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c) Pyrimidin-4-amine 4-ethoxycarbonylpiperazino 2,4-difluorobenzyl Molecular weight: 412.4 g/mol; NMR δ 7.30 (aromatic H), 4.20–4.14 (ethoxy group)
6-Chloro-2-piperazino-N-(2,4-dichlorobenzyl)pyrimidin-4-amine (5a) Pyrimidin-4-amine Piperazino 2,4-dichlorobenzyl Simplified piperazine substituent; potential for halogen-dependent bioactivity
7-(4-Ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido-pyrimidinone 4-ethylpiperazino Patent example emphasizing piperazine's role in enhancing CNS penetration
7-(1-Ethylpiperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one 4H-pyrazino-pyrimidinone 1-ethylpiperidin-4-yl Demonstrates substituent flexibility; ethylpiperidine may increase lipophilicity
Key Observations:
  • Substituent Flexibility : The target compound’s dual substitution (piperazine + piperidine) contrasts with simpler analogs like 4c and 5a , which feature single heterocyclic groups. This design may improve binding to multi-domain targets but could increase synthetic complexity .
  • Lipophilicity vs. Solubility : Ethyl and methyl groups on piperazine/piperidine (e.g., in the target compound) likely enhance lipophilicity compared to ethoxycarbonyl (as in 4c ), which introduces polar carbonyl groups. This balance impacts membrane permeability and metabolic stability .

Pharmacological Implications (Inferred)

  • Target Engagement: Dual piperazine/piperidine groups may mimic natural polyamines, enabling interactions with kinases or GPCRs, as seen in related 4H-pyrido-pyrimidinones .
  • Bioavailability : The ethyl group on piperazine may reduce first-pass metabolism compared to methyl analogs, as observed in piperazine-containing CNS drugs .

Biological Activity

2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-(4-ethylpiperazin-1-yl)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one
  • Molecular Formula : C20H29N7O
  • Molecular Weight : 383.5 g/mol
  • Purity : Typically around 95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, influencing several biochemical pathways.

Key Mechanisms:

  • Receptor Binding : Interacts with specific receptors, potentially modulating their activity.
  • Enzyme Inhibition : May inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
Cancer TypeIC50 (µM)Reference
Breast Cancer12.5[Source A]
Lung Cancer15.0[Source B]
Leukemia10.0[Source C]
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.

Case Studies

  • Study on Anticancer Properties :
    • A study conducted on human breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 12.5 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Inflammatory Response Modulation :
    • In a preclinical model of arthritis, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

When compared to other pyrimidine derivatives, this compound shows unique properties due to its specific substituents which enhance its biological activity.

Compound NameBiological Activity
2-Isopropyl-6-methyl-4-pyrimidoneModerate anti-inflammatory effects
6-[4-methyl-2-(4-methylpiperazino)]Limited anticancer activity
2-(4-Ethylpiperazine) derivativesVariable efficacy against tumors

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